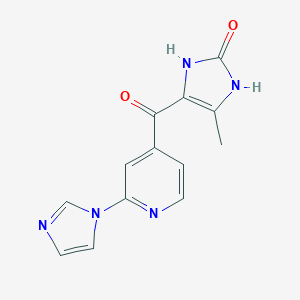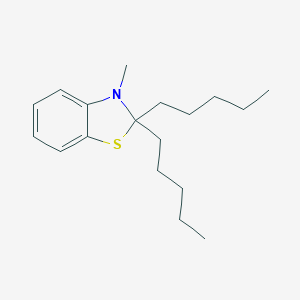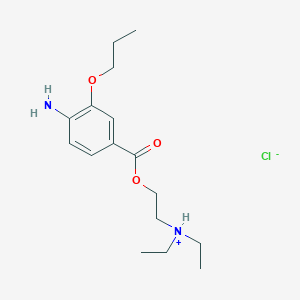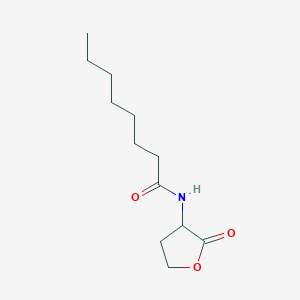
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is in the treatment of Alzheimer's disease. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the formation of plaques in the brains of Alzheimer's patients. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one exerts its therapeutic effects by binding to and stabilizing the beta-sheet conformation of amyloid-beta peptides, preventing their aggregation into toxic oligomers and fibrils. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one also inhibits the activity of enzymes involved in the biosynthesis of amyloid-beta peptides, further reducing their accumulation in the brain. In cancer cells, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have several biochemical and physiological effects, including the inhibition of amyloid-beta aggregation and the inhibition of cancer cell growth. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in lab experiments is its high potency and specificity for its target molecules. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have a low toxicity profile in vitro, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Orientations Futures
There are several potential future directions for the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in scientific research. One potential direction is the development of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one-based therapeutics for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in combination with other drugs for the treatment of cancer, potentially increasing their efficacy and reducing their toxicity. Further studies are needed to explore the full potential of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in these and other areas of scientific research.
In conclusion, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is a promising small molecule with potential therapeutic applications in Alzheimer's disease and cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of scientific research.
Méthodes De Synthèse
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can be synthesized through a multi-step process that involves the coupling of 2-aminopyridine with 2-bromoacetophenone, followed by a series of reactions involving imidazole and methyl isocyanate. The final product is a white powder that is soluble in DMSO and DMF.
Propriétés
Numéro CAS |
101184-04-7 |
|---|---|
Nom du produit |
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
Formule moléculaire |
C13H11N5O2 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
4-(2-imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H11N5O2/c1-8-11(17-13(20)16-8)12(19)9-2-3-15-10(6-9)18-5-4-14-7-18/h2-7H,1H3,(H2,16,17,20) |
Clé InChI |
PKZSIVAGUBOHCT-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
SMILES canonique |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
Synonymes |
2H-Imidazol-2-one, 1,3-dihydro-4-[[2-(1H-imidazol-1-yl)-4-pyridinyl]carbonyl]-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

